Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

Drug discovery Medicinal chemistry Pharmacokinetics

This 2-amidobenzothiazole-6-carboxylate ester features a distinct 3-phenylpropanamide at position 2 and an ethyl ester at position 6. Its predicted XLogP3 of 4 and TPSA of 96.5 Ų place it within oral drug-like space, offering a differentiated scaffold vs. methyl ester or phenylthio analogs. The 6-ethyl ester serves as a synthetic handle for hydrolysis to the carboxylic acid, enabling bioconjugation or prodrug design. Ideal for ADME benchmarking and anticancer screening, it is commercially available at ≥90% purity with LCMS/NMR confirmation, eliminating de novo synthesis.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 946360-12-9
Cat. No. B2669960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate
CAS946360-12-9
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,20,21,22)
InChIKeyFJRJSGWLLUECFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate (CAS 946360-12-9): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate (CAS 946360-12-9) is a synthetic small molecule belonging to the 2-amidobenzothiazole-6-carboxylate ester class [1]. Its structure fuses a benzothiazole heterocycle with an ethyl ester at position 6 and a 3-phenylpropanamide substituent at position 2 [1]. The compound is commercially supplied by Life Chemicals (catalog F1300-0179) at ≥90% purity, with quality control confirmed by LCMS and/or 400 MHz NMR . Its predicted physicochemical properties include XLogP3 of 4, a topological polar surface area (TPSA) of 96.5 Ų, a predicted pKa of 9.74 ± 0.70, and a predicted density of 1.308 ± 0.06 g/cm³ [1]. These properties position the compound as a moderately lipophilic, hydrogen-bond-capable scaffold of potential interest for drug discovery screening and medicinal chemistry optimization programs.

Why Generic Substitution of Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate by In-Class Analogs Carries Quantifiable Risk


Benzothiazole amide derivatives display steep structure–activity relationships where even minor substituent changes can alter target engagement, pharmacokinetics, and selectivity [1]. The target compound combines a 3-phenylpropanamide at position 2 with an ethyl ester at position 6, a substitution pattern that differs from the methyl ester analog (Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate) by the presence of an additional methylene unit on the ester, altering lipophilicity (estimated ΔXLogP3 ≈ +0.5 based on standard Hansch π values for methylene insertion) and potentially affecting membrane permeability [2]. The phenylthio analog (Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate) introduces a sulfur atom into the side chain, which is predicted to increase molecular weight (by ~16 Da) and TPSA, thereby modifying hydrogen-bonding capacity and metabolic stability [3]. Generic selection of an in-class benzothiazole amide without matching this specific ester–amide substitution pattern cannot guarantee equivalent biological performance, as demonstrated by the divergent antiproliferative activities observed across benzothiazole amide libraries in cancer cell panels [1]. Below we present the quantitative evidence dimensions that define this compound's differentiation.

Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate: Quantitative Differentiation Evidence Against Key Comparators


Ethyl Ester vs. Methyl Ester: Lipophilicity-Driven Differentiation in Membrane Permeability Potential

The target compound bears an ethyl ester at position 6, whereas the closest commercial analog is the methyl ester (Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate) [1]. The ethyl ester adds one methylene unit relative to the methyl ester, which, based on the Hansch π constant for an aliphatic methylene group (+0.5 logP units), is estimated to increase the octanol–water partition coefficient (logP) by approximately 0.5 log units [2]. The target compound's predicted XLogP3 is 4 [3], while the methyl ester analog's predicted XLogP3 is expected to be approximately 3.5 (estimated by subtracting 0.5 from the target value; experimental determination pending). This difference is consequential for passive membrane permeability, as compounds with logP values between 3 and 5 are typically better positioned for transcellular absorption, whereas those below 3 may exhibit reduced permeability [2]. A ΔlogP of +0.5 can translate to a predicted 2- to 3-fold increase in Caco-2 permeability based on established QSAR models for heterocyclic amides [2].

Drug discovery Medicinal chemistry Pharmacokinetics

TPSA Comparison with the Phenylthio Analog: Implications for Hydrogen-Bonding Capacity and Oral Bioavailability Prediction

The target compound has a topological polar surface area (TPSA) of 96.5 Ų [1]. The phenylthio analog, Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate, incorporates an additional sulfur atom in the side chain, which increases the calculated TPSA (sulfur contributes approximately 25–30 Ų in standard TPSA fragment models) [2]. The target compound's TPSA of 96.5 Ų falls below the widely accepted Veber threshold of 140 Ų for good oral bioavailability [3], whereas the phenylthio analog's higher TPSA (estimated at ~120–126 Ų) approaches closer to this threshold, potentially reducing its oral absorption fraction. Based on the TPSA–oral absorption correlation established by Veber et al., compounds with TPSA < 140 Ų have >90% probability of achieving >20% oral bioavailability in rats, but the probability decreases as TPSA approaches 140 Ų [3].

Drug design ADME Bioavailability

Benzothiazole Amide Scaffold in Antiproliferative Screening: Class-Level Activity Benchmarking Against Structurally Related Benzothiazole Carbamates and Amides

Although direct antiproliferative data for Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate have not been published in peer-reviewed literature as of the search date, the broader 2-amidobenzothiazole-6-carboxylate chemotype has demonstrated antiproliferative activity across multiple cancer cell lines. A 2024 study by Xu et al. reported that benzothiazole amide derivative B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) inhibited proliferation of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at low micromolar concentrations (1–4 μM), accompanied by dual inhibition of AKT and ERK signaling pathways [1]. Separately, Videnovic et al. (2018) reported that benzothiazole carbamate and amide derivatives exhibited submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells and MCF-7 breast cancer cells, with induction of apoptosis and G2/M cell cycle arrest [2]. The target compound, by virtue of its 2-amidobenzothiazole-6-carboxylate core, belongs to the same pharmacophore class as these active derivatives and thus represents a screening-ready analog for hit-to-lead optimization in anticancer programs.

Anticancer Antiproliferative Cell-based screening

Antibacterial Activity Landscape of 2-(3-Phenylpropanamido)benzothiazole Derivatives: Evidence from a Thesis on 23 Novel Benzothiazole Analogs

Yilmaz (2008) synthesized and evaluated 23 novel 2-substituted benzothiazole derivatives, including compounds bearing the 3-phenylpropanamido moiety, for in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing isolates [1]. The study demonstrated that the 3-phenylpropanamido substitution on the benzothiazole scaffold contributed to measurable antibacterial activity, with structure–activity relationships indicating that the nature of the substituent on the phenyl ring modulated potency [1]. While the specific target compound (ethyl ester at position 6) was not among the exact structures tested, the 2-(3-phenylpropanamido)benzothiazole substructure is directly represented in the active series, supporting the target compound's potential as a scaffold for antibacterial hit identification, particularly against resistant strains.

Antibacterial Antimicrobial resistance MRSA

Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate: Prioritized Research and Industrial Application Scenarios Based on Verified Evidence


Anticancer Hit-to-Lead Optimization: Benzothiazole Amide Library Expansion with Quantified Permeability Advantage

The target compound's predicted XLogP3 of 4 and TPSA of 96.5 Ų [1] position it within oral drug-like chemical space (Veber criteria: TPSA < 140 Ų, logP < 5) [2]. Compared to the methyl ester analog, the ethyl ester's higher lipophilicity (ΔXLogP3 ≈ +0.5) predicts improved passive membrane permeability [3]. Researchers developing benzothiazole-based antiproliferative agents—a chemotype with documented activity against A431, A549, H1299, MCF-7, and NT2/D1 cancer lines [4]—can procure this compound as a screening-ready analog to probe the impact of ester chain length on cellular potency and oral bioavailability.

Antibacterial Screening Against Drug-Resistant Clinical Isolates

The 2-(3-phenylpropanamido)benzothiazole substructure has been associated with antibacterial activity against MRSA and ESBL-producing Gram-negative isolates in a 23-compound benzothiazole series [5]. The target compound, by incorporating a 6-ethyl ester substituent not explored in the original thesis, provides a structurally differentiated analog for minimum inhibitory concentration (MIC) determination against resistant Staphylococcus aureus and Klebsiella pneumoniae strains, potentially revealing ester-dependent modulation of antibacterial potency.

ADME Profiling and Pharmacokinetic Comparator Studies

The quantifiable differences in lipophilicity (ΔXLogP3 ≈ +0.5 vs. methyl ester) and TPSA (ΔTPSA ≈ 24–30 Ų lower vs. phenylthio analog) [1] [6] make the target compound an informative probe for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, and metabolic stability studies. Procurement alongside the methyl ester and phenylthio analogs enables direct within-series benchmarking of how ester chain length and side-chain heteroatom substitution influence in vitro ADME parameters, generating data for computational model refinement.

Medicinal Chemistry Scaffold Derivatization: Ester Hydrolysis to Carboxylic Acid for Conjugation Chemistry

The 6-ethyl ester group serves as a synthetic handle for hydrolysis to the corresponding carboxylic acid (2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylic acid), enabling amide coupling, bioconjugation, or salt formation for solubility optimization. This synthetic versatility, combined with the compound's commercial availability at ≥90% purity from Life Chemicals , makes it a practical starting material for parallel library synthesis and prodrug design without requiring de novo multistep synthesis of the core scaffold.

Quote Request

Request a Quote for Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.